molecular formula C26H21FN2O2 B7681330 1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

Cat. No.: B7681330
M. Wt: 412.5 g/mol
InChI Key: QEJAHKIFZJDVHI-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core, which is substituted with a 2-(2-fluorophenoxy)ethyl group and a naphthalen-2-yloxymethyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O2/c27-22-9-3-6-12-25(22)30-16-15-29-24-11-5-4-10-23(24)28-26(29)18-31-21-14-13-19-7-1-2-8-20(19)17-21/h1-14,17H,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJAHKIFZJDVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-(2-fluorophenoxy)ethyl group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 2-(2-fluorophenoxy)ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the naphthalen-2-yloxymethyl group: This can be done through a nucleophilic substitution reaction using naphthalen-2-yloxymethyl chloride and the intermediate product from the previous step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced benzimidazole derivatives.

Scientific Research Applications

1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-(2-fluorophenoxy)ethyl and naphthalen-2-yloxymethyl groups may enhance its bioactivity and selectivity towards certain molecular targets compared to other benzimidazole derivatives.

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